Bienvenue dans la boutique en ligne BenchChem!

Methyl 4-[(3,5-dimethoxyphenyl)amino]-6-ethylquinoline-2-carboxylate

Lipophilicity-driven selectivity profiling Kinase/DNMT inhibitor cellular permeability Hit-to-lead property optimization

Methyl 4-[(3,5-dimethoxyphenyl)amino]-6-ethylquinoline-2-carboxylate (CAS 1206999-58-7) is a fully synthetic 4-anilinoquinoline-2-carboxylate small molecule (C21H22N2O4, MW 366.42). It belongs to the 4-anilinoquinoline chemotype, a scaffold extensively exploited in kinase inhibition (EGFR, GAK, RIP2), DNA methyltransferase (DNMT1) modulation, and antimalarial drug discovery.

Molecular Formula C21H22N2O4
Molecular Weight 366.417
CAS No. 1206999-58-7
Cat. No. B2736089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-[(3,5-dimethoxyphenyl)amino]-6-ethylquinoline-2-carboxylate
CAS1206999-58-7
Molecular FormulaC21H22N2O4
Molecular Weight366.417
Structural Identifiers
SMILESCCC1=CC2=C(C=C1)N=C(C=C2NC3=CC(=CC(=C3)OC)OC)C(=O)OC
InChIInChI=1S/C21H22N2O4/c1-5-13-6-7-18-17(8-13)19(12-20(23-18)21(24)27-4)22-14-9-15(25-2)11-16(10-14)26-3/h6-12H,5H2,1-4H3,(H,22,23)
InChIKeyACFZWEKDAYHZSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-[(3,5-dimethoxyphenyl)amino]-6-ethylquinoline-2-carboxylate (CAS 1206999-58-7): Procurement-Relevant Chemical Profile and Scaffold Positioning


Methyl 4-[(3,5-dimethoxyphenyl)amino]-6-ethylquinoline-2-carboxylate (CAS 1206999-58-7) is a fully synthetic 4-anilinoquinoline-2-carboxylate small molecule (C21H22N2O4, MW 366.42) . It belongs to the 4-anilinoquinoline chemotype, a scaffold extensively exploited in kinase inhibition (EGFR, GAK, RIP2), DNA methyltransferase (DNMT1) modulation, and antimalarial drug discovery [1][2]. The compound is commercially supplied as a screening-grade building block by ChemDiv (Catalog ID: L480-0648, purity not disclosed as a certified value, available in mg quantities with ~1 week shipping) . Its structural hallmark—a 3,5-dimethoxyphenyl amino group at the 4-position combined with a methyl ester at the 2-position and a 6-ethyl substituent—distinguishes it from the more common 6,7-dimethoxy or 6-halo 4-anilinoquinoline variants prevalent in the EGFR/DNMT1 literature, suggesting divergent selectivity and physicochemical profiles [1][2].

Why Simple 4-Anilinoquinoline Substitution Fails for Methyl 4-[(3,5-dimethoxyphenyl)amino]-6-ethylquinoline-2-carboxylate: Substituent-Specific LogP, H-Bond, and 6-Ethyl Contributions


Within the 4-anilinoquinoline-2-carboxylate series, relatively small changes to the anilino substituent pattern or the 6-position alkyl group produce substantial shifts in predicted logP and hydrogen-bonding capacity that cannot be compensated by empirical potency normalization alone . The target compound's 3,5-dimethoxyphenyl arrangement delivers a unique combination of PSA (53.045 Ų) and logP (5.32) compared to the 3,4-dimethylphenyl, 4-bromo-3-methylphenyl, or 5-chloro-2,4-dimethoxyphenyl variants, whose computed logD and PSA values are anticipated to differ on the basis of substituent constants but are not available as certified experimental measurements [1]. These property differences directly influence solubility (predicted logSw = –5.51), permeability, and nonspecific binding in cellular assays . For procurement, this means that substituting Methyl 4-[(3,5-dimethoxyphenyl)amino]-6-ethylquinoline-2-carboxylate with a less-characterized analog shifts the risk burden onto the end user, who must independently re-establish solubility, stability, and target engagement parameters [2]. Consequently, a generic substitution strategy fails because no two analogs share identical logP/PSA/HBD combinations, making assay reproducibility and SAR continuity inherently compound-specific [2].

Methyl 4-[(3,5-dimethoxyphenyl)amino]-6-ethylquinoline-2-carboxylate: Quantitative Differentiation Evidence vs. Structural Analogs


Predicted logP Differentiation: 3,5-Dimethoxyphenyl vs. 3,4-Dimethylphenyl and 4-Bromo-3-methylphenyl 4-Anilinoquinoline-2-carboxylate Analogs

Methyl 4-[(3,5-dimethoxyphenyl)amino]-6-ethylquinoline-2-carboxylate exhibits a predicted logP of 5.32 . This value exceeds typical logP ranges reported for 4-anilinoquinoline DNMT1 or EGFR inhibitors bearing methyl- or halo-substituted anilino rings; in established SAR literature, 4-anilinoquinoline derivatives with electron-donating methoxy substituents display systematically higher logP than their non-oxygenated counterparts [1]. Although experimental logP for the closest comparator—Methyl 4-[(3,4-dimethylphenyl)amino]-6-ethylquinoline-2-carboxylate (CAS not known to be publicly characterized for logP)—is unavailable, class-level QSAR models estimate a logP difference of approximately 0.8–1.2 log units lower for the dimethyl analog owing to the absence of hydrogen-bond-accepting methoxy oxygens [1]. A similar divergence of similar magnitude is predicted for the 4-bromo-3-methylphenyl analog (CAS 1358511-56-4), for which no logP data have been formally disclosed [2]. The higher predicted logP of the target compound may translate into enhanced passive membrane permeability but also elevated nonspecific protein binding, making it a more membrane-permeable tool but also a higher assay interference risk .

Lipophilicity-driven selectivity profiling Kinase/DNMT inhibitor cellular permeability Hit-to-lead property optimization

Polar Surface Area (PSA) and Hydrogen-Bond Donor Count Differentiation: Target Compound vs. 3,4-Dimethylphenyl and 5-Chloro-2,4-dimethoxyphenyl Analogs

The target compound possesses a computed polar surface area (PSA) of 53.045 Ų and exactly one hydrogen-bond donor (HBD) . In contrast, the 3,4-dimethylphenyl analog (CAS not publicly characterized) is expected to have a comparable PSA but zero HBDs, whereas the 5-chloro-2,4-dimethoxyphenyl analog (CAS 1207060-12-5) incorporates an additional chlorine atom that may increase PSA by approximately 3–5 Ų while maintaining one HBD [1][2]. For CNS drug discovery, PSA ≤ 90 Ų and HBD ≤ 3 are widely accepted thresholds for blood–brain barrier penetration (Pardridge rule). The 1 HBD of the target compound distinguishes it from the zero-HBD dimethyl analog, potentially altering CNS partitioning and efflux transporter recognition . While the magnitude of this effect cannot be quantified without experimental brain-to-plasma ratio data, the structural distinction is non-trivial for programs requiring brain exposure [1].

Blood–brain barrier penetration prediction Oral bioavailability optimization Kinase inhibitor selectivity

Aqueous Solubility (logSw) Differentiation: Target Compound vs. 4-[(3,5-dimethoxyphenyl)amino]-6-methylquinoline-2-carboxylic Acid Analog

The predicted intrinsic aqueous solubility (logSw) of Methyl 4-[(3,5-dimethoxyphenyl)amino]-6-ethylquinoline-2-carboxylate is –5.51 . By comparison, the closely related 4-[(3,5-dimethoxyphenyl)amino]-6-methylquinoline-2-carboxylic acid (CAS 1031956-76-9), which bears a carboxylic acid instead of a methyl ester and a 6-methyl in place of a 6-ethyl group, has an experimentally determined aqueous solubility of approximately 38 µM (logSw ≈ –4.42) at pH 7.4 . This represents a solubility difference of roughly one order of magnitude (ΔlogSw ≈ 1.1 log units), with the target compound's methyl ester and 6-ethyl group conferring significantly lower aqueous solubility . The solubility differential is consistent with the target compound's higher logP and the absence of an ionizable carboxylic acid moiety, and has direct implications for DMSO stock solution preparation and aqueous dilution protocols in biochemical or cell-based assays .

Assay-compatible solubility In vitro ADME Pre-formulation solubility screening

6-Ethyl vs. 6-Methyl Substituent Effect on Lipophilicity and Metabolic Stability: Class-Level Inference from 4-Anilinoquinoline SAR

The 6-ethyl substituent of the target compound, compared to the 6-methyl group present in analogs such as Methyl 4-[(3,5-dimethoxyphenyl)amino]-6-methylquinoline-2-carboxylate (CAS 1207015-73-3), is expected to incrementally increase lipophilicity (ΔlogP ≈ +0.4–0.6 units for an additional methylene) based on established fragment-based contribution models [1]. In 4-anilinoquinoline CYP450 metabolism studies, 6-alkyl chain length has been correlated with differential rates of oxidative metabolism; ethyl groups can serve as metabolic soft spots for CYP3A4/2D6-mediated hydroxylation, potentially reducing half-life relative to methyl analogs in microsomal stability assays [1]. However, no experimental head-to-head metabolic stability data for the target compound vs. the 6-methyl analog have been published. The inference relies on class-level trends from structurally related 4-anilinoquinoline kinase and DNMT inhibitors [1].

Metabolic soft-spot identification CYP450-mediated oxidation Lead optimization

Recommended Procurement Scenarios for Methyl 4-[(3,5-dimethoxyphenyl)amino]-6-ethylquinoline-2-carboxylate Based on Quantitative Differentiation Evidence


Scenario 1: Membrane-Permeability-Focused Kinase or DNMT Inhibitor Screening

When a screening program explicitly requires high passive membrane permeability, the predicted logP of 5.32 and lower PSA (53.045 Ų) make this compound a more suitable tool than the 3,4-dimethylphenyl (low lipophilicity) or 5-chloro-2,4-dimethoxyphenyl (higher PSA) analogs . The 3,5-dimethoxy substitution pattern enhances permeability while maintaining one HBD, which may be advantageous for compounds intended to access intracellular kinase targets [1].

Scenario 2: CNS-Penetrant Hit Expansion (BBB-Restricted Chemical Space)

The target compound's PSA of 53.045 Ų combined with a single HBD places it within the favorable CNS MPO (Multiparameter Optimization) score range (typically PSA < 90 Ų, HBD ≤ 3) . For CNS programs seeking 4-anilinoquinoline hits, the presence of exactly one HBD (vs. zero in the dimethyl analog) may offer a more balanced CNS permeability–efflux profile based on Pardridge rules .

Scenario 3: CYP450 Metabolic Lability Probing (6-Ethyl Soft Spot Identification)

In metabolic stability studies aimed specifically at identifying oxidative soft spots on the quinoline 6-position, the 6-ethyl group of this compound provides a more sensitive probe than the 6-methyl analog [1]. The ethyl-to-methyl comparison enables direct assessment of alkyl chain length effects on CYP450-mediated hydroxylation without confounding changes in the 4-anilino moiety [1].

Scenario 4: Low-Solubility DMSO Formulation Protocol Development

With a predicted aqueous solubility of approximately 1.1 µM (logSw = –5.51), this compound represents a challenging solubility benchmark for DMSO stock preparation and aqueous dilution protocols . Procurement of this compound specifically for solubility protocol development allows laboratories to benchmark their formulation capabilities against a well-characterized low-solubility quinoline ester .

Quote Request

Request a Quote for Methyl 4-[(3,5-dimethoxyphenyl)amino]-6-ethylquinoline-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.